molecular formula C22H28N2O2 B10864302 N'-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]benzohydrazide

N'-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B10864302
M. Wt: 352.5 g/mol
InChI Key: UEHOZCUBIBMWLP-OEAKJJBVSA-N
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Description

N’-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]benzohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazide functional group attached to a benzene ring, with a distinctive (E)-configuration double bond linking it to a 3,5-di-tert-butyl-2-hydroxyphenyl moiety. The presence of bulky tert-butyl groups and a hydroxyl group contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3,5-di-tert-butyl-2-hydroxybenzaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

  • Step 1: Preparation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde

    • Starting from 3,5-di-tert-butylphenol, the compound is oxidized using an oxidizing agent like chromium trioxide (CrO₃) in acetic acid to yield 3,5-di-tert-butyl-2-hydroxybenzaldehyde.
  • Step 2: Condensation Reaction

    • The 3,5-di-tert-butyl-2-hydroxybenzaldehyde is then reacted with benzohydrazide in ethanol under reflux conditions. The reaction mixture is heated for several hours, leading to the formation of N’-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]benzohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • N’-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]benzohydrazide can undergo oxidation reactions, particularly at the hydroxyl group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
  • Reduction

    • The compound can be reduced at the imine (C=N) bond using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), leading to the formation of the corresponding amine.
  • Substitution

    • Electrophilic substitution reactions can occur on the benzene ring, especially at positions ortho and para to the hydroxyl group. Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration, respectively.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: NaBH₄, LiAlH₄

    Substitution: Br₂, HNO₃

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids

    Reduction: Formation of primary amines

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

N’-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]benzohydrazide has diverse applications in scientific research:

  • Chemistry

    • Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
  • Biology

    • Investigated for its antioxidant properties due to the presence of the hydroxyl group and its ability to scavenge free radicals.
  • Medicine

    • Explored for its potential anti-inflammatory and anticancer activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.
  • Industry

    • Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets through hydrogen bonding, coordination with metal ions, and redox reactions. The hydroxyl group can donate hydrogen bonds, while the imine group can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,3,5-trichlorophenyl)methylidene]benzohydrazide
  • N’-[(E)-(phenylmethylidene)]benzohydrazide
  • N’-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide

Comparison

  • N’-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]benzohydrazide stands out due to the presence of bulky tert-butyl groups, which enhance its steric hindrance and stability. This makes it less prone to degradation and more effective in applications requiring long-term stability.
  • The hydroxyl group in the 3,5-di-tert-butyl-2-hydroxyphenyl moiety provides additional antioxidant properties compared to its analogs without hydroxyl groups.

Properties

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N-[(E)-(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H28N2O2/c1-21(2,3)17-12-16(19(25)18(13-17)22(4,5)6)14-23-24-20(26)15-10-8-7-9-11-15/h7-14,25H,1-6H3,(H,24,26)/b23-14+

InChI Key

UEHOZCUBIBMWLP-OEAKJJBVSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)/C=N/NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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